Urea, (6-aminohexyl)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
193344-26-2 |
|---|---|
Molecular Formula |
C7H17N3O |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
6-aminohexylurea |
InChI |
InChI=1S/C7H17N3O/c8-5-3-1-2-4-6-10-7(9)11/h1-6,8H2,(H3,9,10,11) |
InChI Key |
QNLVASBBOZLNPE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNC(=O)N)CCN |
Origin of Product |
United States |
Physicochemical Properties of Urea, 6 Aminohexyl
The fundamental properties of Urea (B33335), (6-aminohexyl)- are critical to understanding its behavior and potential applications. These properties have been computationally determined and are summarized in the interactive data table below. nih.gov
| Property | Value |
| Molecular Formula | C7H17N3O |
| Molecular Weight | 159.23 g/mol |
| IUPAC Name | (6-aminohexyl)urea |
| CAS Number | 193344-26-2 |
| Topological Polar Surface Area | 81.1 Ų |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 6 |
| XLogP3 | -0.4 |
Note: The properties listed are computationally predicted. nih.gov
Mechanistic and Kinetic Investigations of Reactions Involving 6 Aminohexyl Urea
Elucidation of Reaction Pathways for Urea (B33335) Bond Formation
The formation of (6-aminohexyl)urea is a primary example of ureido functionalization via amine-urea transamidation. This process offers a safer alternative to traditional methods that use toxic isocyanates by generating the necessary reactive species directly within the reaction mixture. mdpi.comnih.gov
Identification of Key Intermediates and Transition States
The reaction between hexamethylenediamine (B150038) and urea in an aqueous medium proceeds in a stepwise manner, yielding (6-aminohexyl)urea as a key intermediate product. mdpi.comresearchgate.net Initially, one of the primary amine groups of hexamethylenediamine reacts with urea to form the mono-ureido compound, (6-aminohexyl)urea. mdpi.com
Reaction Scheme:
Step A: H₂N-(CH₂)₆-NH₂ + H₂N-CO-NH₂ → H₂N-(CH₂)₆-NH-CO-NH₂ + NH₃ (Hexamethylenediamine reacts with Urea to form (6-aminohexyl)urea and Ammonia)
This intermediate, (6-aminohexyl)urea, possesses a remaining free primary amine group, which can then undergo a subsequent reaction with another urea molecule. This second step leads to the formation of the di-ureido product, 1,1′-(hexamethylene)diurea. mdpi.comresearchgate.net
Step B: H₂N-(CH₂)₆-NH-CO-NH₂ + H₂N-CO-NH₂ → H₂N-CO-NH-(CH₂)₆-NH-CO-NH₂ + NH₃ (((6-aminohexyl)urea reacts with Urea to form 1,1′-(hexamethylene)diurea and Ammonia))
Therefore, (6-aminohexyl)urea is not only a product but also a crucial intermediate in the synthesis of symmetrically functionalized diureas. Kinetic modeling has shown that the initial formation of the mono-ureido group on hexamethylenediamine slightly hinders the reactivity of the second amino group, reducing its reaction probability by approximately 40-50%. mdpi.com
Role of In Situ Generated Reactive Species
The dominant mechanism for the reaction between an amine and urea at temperatures below 100°C and without catalysts involves the in situ generation of a reactive isocyanate species. mdpi.com The process is initiated by the thermal decomposition of urea, which is believed to be the rate-limiting step. mdpi.com This decomposition yields isocyanic acid (HNCO) and ammonia (B1221849). mdpi.com
Mechanism of Isocyanic Acid Formation:
H₂N-CO-NH₂ ⇌ NH₄⁺ + OCN⁻
NH₄⁺ + OCN⁻ ⇌ HNCO + NH₃
The isocyanic acid generated in situ is highly reactive and readily undergoes carbamoylation with the primary amine group of hexamethylenediamine to form the urea bond. mdpi.com The presence of water can facilitate this process by assisting in the proton transfer required for urea decomposition. google.com This pathway avoids the direct handling of toxic and hazardous isocyanate reagents, a significant advantage in chemical synthesis. mdpi.comnih.gov An alternative, less dominant pathway involves the direct hydrolysis of urea, but the isocyanate route is considered the primary mechanism in non-catalyzed aqueous solutions. mdpi.com
Reaction Kinetics and Thermodynamics Studies
Kinetic and thermodynamic analyses are essential for optimizing the synthesis of (6-aminohexyl)urea. These studies reveal how factors like temperature, reactant concentrations, and reaction time influence the rate and extent of the reaction.
Determination of Rate Laws and Rate Constants
The rate of ureido functionalization to form (6-aminohexyl)urea is strongly dependent on temperature and the concentration of urea. mdpi.comnih.gov Kinetic studies, often monitored by techniques like ¹³C NMR spectroscopy, track the consumption of reactants and the formation of products over time. mdpi.comresearchgate.netresearchgate.net
Research indicates that for the reaction to proceed at a practical rate at moderate temperatures (e.g., 80-90 °C), a significant excess of urea is required. mdpi.com For instance, near-full conversion of amines can be achieved within 10 hours at 90°C or 24 hours at 80°C. mdpi.com The reaction rate is less dependent on the specific amine substrate, suggesting that the decomposition of urea into the reactive isocyanic acid intermediate is the rate-determining step. mdpi.com
A kinetic model developed for this transamidation reaction considers the reversible decomposition of urea, the reaction of isocyanic acid with the amine, and the decomposition of isocyanic acid. mdpi.com In the specific case of hexamethylenediamine reacting with a 12-fold excess of urea at 80°C, the formation of (6-aminohexyl)urea is rapid initially, followed by the slower formation of the di-urea product. mdpi.comresearchgate.net
| Reactant | Urea/Amine Ratio | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|
| Hexamethylenediamine | 6:1 | 80 | 8 | 43.2 (Ureido Functionalization) |
| Hexamethylenediamine | 6:1 | 80 | 24 | >99 (Amine Conversion)* |
Catalytic Roles in Urea Synthesis and Functionalization
While the synthesis of (6-aminohexyl)urea and related compounds can be influenced by catalysts, the literature does not prominently feature (6-aminohexyl)urea itself acting as a catalyst. Its primary role is that of a synthetic building block or intermediate. mdpi.comgoogle.com
The synthesis of ureas and polyureas is often catalyzed by a range of substances. For instance, common catalysts from the polyurethane industry such as dibutyltindilaurate (DBTL), 1,4-diazabicyclo[2.2.2]octane (DABCO), and various acids and bases have been explored to accelerate the reaction. mdpi.com However, for the simple ureido functionalization of amines with urea in aqueous media, many of these catalysts show limited practical benefit due to solubility issues or modest increases in conversion rates. mdpi.com The uncatalyzed thermal reaction driven by an excess of urea remains a viable and common pathway. mdpi.com Therefore, the principal involvement of (6-aminohexyl)urea in this context is as a product and intermediate in reactions that may or may not be catalyzed, rather than as a catalytic agent itself.
Advanced Applications in Materials Science and Polymer Chemistry
(6-aminohexyl)urea as a Monomer or Crosslinking Agent in Polymer Synthesis
The reactivity of the primary amine and the hydrogen-bonding capability of the urea (B33335) group allow (6-aminohexyl)urea to be integrated into various polymer structures, influencing their architecture and properties.
(6-aminohexyl)urea can be incorporated into polyurethane and polyurea chains, which are classes of polymers known for their diverse applications, from rigid foams to flexible elastomers. wikipedia.org Polyureas are typically synthesized through the rapid reaction of an isocyanate with a polyamine. mdpi.com The (6-aminohexyl)urea molecule, with its terminal primary amine, can act as a comonomer or a chain extender in these polymerization reactions.
Furthermore, non-isocyanate routes to polyureas are gaining attention as safer, more environmentally friendly alternatives. rsc.org In such methods, urea itself can be used as a monomer in melt polycondensation with diamines. rsc.org The synthesis of (6-aminohexyl)urea can be seen as an intermediate step in the reaction between a diamine like hexamethylenediamine (B150038) and urea. mdpi.comresearchgate.net This product can then further react to form the polymer. The reaction of hexamethylenediamine with urea first yields (6-aminohexyl)urea, which can then react with another urea molecule to form 1,1′-(hexamethylene)diurea. mdpi.com
Table 1: Polymerization Reactions Involving (6-aminohexyl)urea or its Precursors
| Polymer Type | Monomers/Reactants | Key Linkage Formed | Role of (6-aminohexyl)urea | Reference |
| Polyurea | Diisocyanate, (6-aminohexyl)urea | Urea | Monomer / Chain Extender | mdpi.com |
| Non-Isocyanate Polyurea | Hexamethylenediamine, Urea | Urea | Intermediate Product | rsc.orgmdpi.com |
| Polyurethane-Urea | Diisocyanate, Polyol, (6-aminohexyl)urea | Urethane (B1682113) & Urea | Chain Extender | wikipedia.orgnih.gov |
Crosslinking is a critical process for modifying the physicochemical properties of polymers, leading to improved mechanical strength, thermal stability, and chemical resistance. nih.gov (6-aminohexyl)urea can function as a crosslinking agent due to its multiple reactive sites. The primary amine can react with functional groups on different polymer chains, such as isocyanates or epoxides, to form covalent bonds that create a three-dimensional network.
For instance, in a polyurethane or polyurea system, after the initial reaction of the primary amine with an isocyanate group on one polymer chain, the hydrogen atoms on the urea nitrogen can, under certain conditions, react with other isocyanate groups, leading to a crosslinked structure. More commonly, if a polyfunctional isocyanate (with more than two isocyanate groups) is used, the (6-aminohexyl)urea can link different polymer chains together.
The concept of using polyfunctional amines to create cross-linked networks is well-established. google.com For example, trifunctional primary amines are used as crosslinking agents for epoxy systems. google.com The use of di- and tri-functional polyamines is also a known method to enhance the crosslinked structure and thermal stability of polyureas. mdpi.com The structure of (6-aminohexyl)urea allows it to participate in these networks, where the urea group contributes to the network's integrity through strong hydrogen bonding, complementing the covalent crosslinks. The formation of these robust networks significantly enhances the material's durability and stability. preprints.orgrsc.org
Supramolecular polymers are chains of monomeric units held together by reversible, non-covalent interactions, such as hydrogen bonds. wikipedia.org The urea group is an excellent functional group for designing supramolecular materials because it contains two hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the C=O group), allowing for the formation of strong and directional hydrogen-bonding arrays. researchgate.netrsc.org
(6-aminohexyl)urea can act as a monomer in the formation of supramolecular polymers. The urea moieties can self-assemble through intermolecular hydrogen bonding to form continuous chains or more complex networks. researchgate.netnih.gov This self-assembly process is a key principle in supramolecular chemistry. The hexyl chain acts as a flexible spacer, influencing the packing and solubility of the resulting polymer.
A well-known example in supramolecular chemistry is the ureidopyrimidinone (UPy) motif, which forms very strong quadruple hydrogen bonds, leading to polymers with a high degree of polymerization. wikipedia.orgrsc.org While simpler than UPy, the bidentate hydrogen bonding of the urea group in (6-aminohexyl)urea is still a powerful driver for self-assembly, creating materials that can exhibit interesting properties like self-healing and stimuli-responsiveness, as the non-covalent bonds can break and reform. wikipedia.org
Table 2: Hydrogen Bonding in Urea-Based Supramolecular Polymers
| Functional Group | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Resulting Interaction | Significance | Reference |
| Urea | 2 (N-H) | 1 (C=O) | Dimerization / Linear Arrays | Forms the basis of supramolecular chains | researchgate.netrsc.org |
| Ureidopyrimidinone (UPy) | 2 | 2 | Strong Dimerization (Quadruple H-Bond) | High degree of polymerization, robust materials | wikipedia.orgrsc.org |
Surface Functionalization and Interface Engineering
The ability to modify the surfaces of materials is crucial for controlling their interaction with the surrounding environment. This is vital in applications ranging from biomedical devices to protective coatings. (6-aminohexyl)urea and its derivatives are used to functionalize surfaces, thereby engineering specific interfacial properties.
Covalent grafting ensures the robust and stable attachment of functional molecules to a material's surface. A common strategy for grafting molecules onto inorganic substrates like silica (B1680970) or metal oxides involves the use of silane (B1218182) coupling agents. google.com Derivatives of (6-aminohexyl)urea, such as N-(6-aminohexyl)aminomethyltriethoxysilane or N-(6-aminohexyl)-3-aminopropyltrimethoxy silane (AHAPS), are designed for this purpose. nih.govlookchem.commdpi.com
The trialkoxysilane part of these molecules reacts with hydroxyl groups present on the surface of inorganic materials like silicon oxide, forming stable covalent siloxane bonds (Si-O-Si). mdpi.com This process leaves the (6-aminohexyl)urea portion exposed on the surface, effectively creating a new surface chemistry. This "grafting to" method allows for precise control over the surface properties of the substrate. google.com This functionalization can be applied to various forms of materials, including nanoparticles, flat wafers, and pigments. nih.govcuvillier.de The primary amine of (6-aminohexyl)urea itself can also be used as a handle to react with surfaces that have been pre-functionalized with complementary groups like epoxides or carboxylic acids.
Once grafted onto a surface, (6-aminohexyl)urea fundamentally alters the interfacial properties of the material, such as wettability and adhesion. Wettability, which describes how a liquid spreads across a surface, can be tuned by introducing functional groups. The urea and amine groups are polar and capable of forming hydrogen bonds with water, which generally increases the hydrophilicity of a surface. mdpi.comuminho.pt
This modification is critical in many applications. For example, functionalizing silica nanoparticles with an aminohexyl-containing silane can impart a positive surface charge and improve colloidal stability in physiological media. nih.gov This enhanced stability and charge can promote adhesion to negatively charged biological surfaces like cell membranes. nih.gov
In the realm of coatings and adhesives, derivatives like N-(6-aminohexyl)aminomethyltriethoxysilane are used specifically to enhance adhesion between different materials. lookchem.com The silane end bonds to the inorganic substrate, while the aminohexyl chain and its functional groups can interact or react with the polymer matrix of the coating or adhesive, acting as a molecular bridge that improves durability and moisture resistance. lookchem.com The ability to control adhesion and wettability is also crucial for creating patterned surfaces for microfluidics and for improving the biocompatibility of medical implants. researchgate.netfrontiersin.org
Supramolecular Assembly and Self-Organization
Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered structures from smaller molecular components. The urea group is a powerful tool in this respect, and when incorporated into a molecule like (6-aminohexyl)urea, it directs the assembly of complex architectures.
The urea functional group is a cornerstone of supramolecular assembly due to its exceptional hydrogen-bonding capabilities. It possesses two N-H groups, which act as hydrogen bond donors, and a carbonyl (C=O) group, where the oxygen acts as a hydrogen bond acceptor. This arrangement facilitates the formation of strong and highly directional interactions.
A prevalent and persistent motif in the crystal engineering of N,N'-disubstituted ureas is the one-dimensional hydrogen-bonded chain or ribbon. In this arrangement, urea groups link in a head-to-tail fashion, with the N-H protons of one molecule forming hydrogen bonds with the carbonyl oxygen of the next. mdpi.com The geometry of the urea group, where the N-H protons are typically anti to the carbonyl group, favors the formation of these linear chains. mdpi.com These chains are robust and can serve as the primary structural element, organizing the molecules into tapes or layers. The strength and directionality of these bonds bring high cohesion and stability to the resulting supramolecular structures. nih.gov
The (6-aminohexyl)urea unit is an exemplary component for programming the self-assembly of molecules into larger, functional structures. The hexyl chain provides flexibility and can participate in weaker hydrophobic interactions, while the urea group provides the primary directional hydrogen bonding.
Research has shown that bis-urea compounds, where two urea groups are linked by a core structure, can self-assemble in solution to form well-defined, high-aspect-ratio nanofibers. mdpi.com The process is driven by the cooperative action of non-covalent interactions, primarily the hydrogen bonding between urea groups. The (6-aminohexyl) group is a common linker in such designs, connecting the hydrogen-bonding urea moiety to a central scaffold. For instance, the reaction of hexamethylenediamine with urea can produce (6-aminohexyl)urea and subsequently 1,1'-(hexamethylene)diurea, which are precursors for these assemblies. mdpi.com
Furthermore, derivatives of urea have been extensively developed as low-molecular-weight gelators (LMWGs). rsc.orgresearchgate.net These molecules can immobilize solvents by forming a three-dimensional fibrous network through self-assembly. C3-symmetric tris-urea derivatives, for example, have been shown to form supramolecular gels, and in some cases, these gels exhibit responsiveness to external stimuli. researchgate.net The self-assembly process often begins with the formation of hydrogen-bonded fibrous aggregates, which then entangle to create the gel network. rsc.orgresearchgate.net
| Assembled Structure | Driving Interaction(s) | Derivative Type | Reference |
| Nanofibers | Hydrogen Bonding, Hydrophobic Interactions | Bis-urea compounds | mdpi.com |
| Supramolecular Gels | Hydrogen Bonding | C3-Symmetric Tris-Urea, Mono-urea derivatives | rsc.orgresearchgate.net |
| 1D Chains / Ribbons | Hydrogen Bonding | N,N'-disubstituted ureas | mdpi.com |
The principles of molecular recognition, where a "host" molecule selectively binds a "guest" molecule, can be integrated with structures containing (6-aminohexyl)urea. In these systems, the (6-aminohexyl)urea component can act as a linker, a recognition site, or part of a larger host architecture.
A notable example involves the use of cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity capable of encapsulating guest molecules. researchgate.net The (6-aminohexyl) group can be used to tether a guest molecule, such as a dansyl group, to a polymer backbone. The resulting polymer can then interact with host molecules like a CD dimer that is itself linked by a urea group (N,N′-bis(6A-deoxy-6A-β-cyclodextrin)urea). d-nb.info In this scenario, the urea moiety is integral to both the host structure and the precursor of the guest-functionalized polymer, highlighting its versatility. The flexible hexyl chain allows the tethered guest to effectively position itself within the host's cavity. d-nb.info This demonstrates how (6-aminohexyl)urea derivatives can be crucial components in creating complex, multi-component systems based on specific host-guest interactions.
Development of Functional Materials
The incorporation of (6-aminohexyl)urea and its derivatives into polymers and materials can impart specific functionalities, such as responsiveness to chemical stimuli or selective transport properties for membrane applications.
Chemo-responsive materials are "smart" materials that change their properties in response to a specific chemical stimulus. The amine and urea groups in (6-aminohexyl)urea derivatives make them excellent candidates for this purpose.
For example, the primary or secondary amine functionality can react with carbon dioxide (CO2). The uptake of CO2 by related N-substituted aminosilanes has been shown to form ammonium (B1175870) carbamate (B1207046) salts, which act as a supramolecular assembly agent, leading to the formation of structured lamellar materials. mdpi.comgoogle.com Upon heating, the CO2 is released, and the material reverts to its original state, demonstrating a reversible response. A similar principle can be applied to materials containing the (6-aminohexyl) group.
Additionally, supramolecular hydrogels formed from urea-based gelators can exhibit anion-responsive behavior. researchgate.net The hydrogen bond donors of the urea group can interact with specific anions, disrupting the self-assembled network and causing a transition from a gel to a solution (gel-sol transition). This property can be tuned by altering the molecular structure of the urea-containing compound.
| Stimulus | Material Type | Response Mechanism | Resulting Change | Reference |
| CO2 | Aminosilane Network | Formation of ammonium carbamate salts | Supramolecular network assembly | mdpi.comgoogle.com |
| Anions | Supramolecular Hydrogel | Disruption of urea-based hydrogen bonds | Gel-to-Sol Phase Transition | researchgate.net |
In membrane science, functional groups are often incorporated into the membrane structure to control its separation properties. Urea-functionalized materials have been explored for various non-biological separation and filtration tasks due to the group's ability to form specific interactions.
Urea-containing polymers are used to create membranes for gas separation. The polar urea groups can increase the solubility of certain gases, such as CO2, through dipole-quadrupole interactions, enhancing the membrane's selectivity for CO2 over other gases like nitrogen (N2). researchgate.net In poly(urethane-urea) membranes, increasing the urea content has been shown to influence gas transport properties. researchgate.net
For liquid filtration, urea derivatives can be used to functionalize membranes for selective ion separation. Metal-organic frameworks (MOFs) functionalized with urea groups have been designed to act as anion-binding sites, allowing for the selective crystallization and separation of sulfate (B86663) anions from competitive aqueous environments. rsc.org Furthermore, composite ultrafiltration membranes have been fabricated by coating a mixture of urea-formaldehyde resin on filter paper, creating a porous network suitable for filtration applications. mdpi.com The hydrophilic nature and stability of the urea-based resin are advantageous for these materials. mdpi.com These examples show how the specific binding properties and hydrophilicity of the urea group can be harnessed to create specialized membranes for environmental and industrial separations.
Theoretical and Computational Chemistry Studies
Molecular Structure and Conformation Analysis
Geometry Optimization and Conformational Landscapes
The flexible six-carbon chain of Urea (B33335), (6-aminohexyl)- allows it to adopt numerous conformations. Geometry optimization calculations, typically using methods like Density Functional Theory (DFT), would identify the most stable, low-energy arrangements of the atoms. The urea group itself is known to have a planar or near-planar geometry due to the delocalization of electrons across the C=O and C-N bonds. chemicalbook.com The hexyl chain, however, introduces significant conformational freedom through the rotation around its carbon-carbon single bonds.
A thorough conformational analysis would reveal a complex potential energy surface with multiple local minima, each corresponding to a different conformer (e.g., extended chain vs. folded structures). The global minimum would represent the most probable conformation in the gas phase. Key structural parameters such as bond lengths, bond angles, and dihedral angles define each unique conformer.
Table 1: Representative Calculated Structural Parameters for a Hypothesized Low-Energy Conformer of Urea, (6-aminohexyl)- This table is illustrative and based on typical values for similar functional groups.
| Parameter | Atoms Involved | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length | C=O (Urea) | ~1.25 Å |
| Bond Length | C-N (Urea) | ~1.35 Å |
| Bond Length | N-H (Urea) | ~1.01 Å |
| Bond Length | C-C (Hexyl) | ~1.54 Å |
| Bond Length | C-N (Hexyl) | ~1.47 Å |
| Bond Angle | N-C-N (Urea) | ~117° |
| Bond Angle | N-C-O (Urea) | ~121.5° |
| Dihedral Angle | H-N-C-O (Urea) | ~0° or ~180° (planar) |
Vibrational Frequency Analysis and Spectroscopic Prediction
Following geometry optimization, a vibrational frequency analysis can be performed to predict the molecule's infrared (IR) spectrum. This calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the characteristic frequencies at which the molecule absorbs infrared radiation. These predicted frequencies correspond to specific molecular motions, such as the stretching and bending of bonds.
For Urea, (6-aminohexyl)- , the predicted spectrum would feature distinct peaks characteristic of its functional groups. These include N-H stretching vibrations from both the urea and the terminal amino group, C=O stretching from the urea carbonyl, C-N stretching, and various C-H stretching and bending modes from the hexyl chain. researchgate.net Comparing such predicted spectra with experimental data is a crucial method for structural validation.
Table 2: Predicted Characteristic Vibrational Frequencies for Urea, (6-aminohexyl)- Frequencies are approximate and based on known values for the functional groups.
| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary Amine & Urea | 3300 - 3500 |
| C-H Stretch | Alkyl Chain | 2850 - 3000 |
| C=O Stretch | Urea (Amide I) | ~1630 - 1680 |
| N-H Bend | Primary Amine & Urea | 1550 - 1650 |
| C-N Stretch | Urea & Amine | 1350 - 1450 |
Quantum Chemical Calculations of Electronic Properties
Quantum chemistry delves into the electronic structure of a molecule, which governs its reactivity and electrical properties.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. osjournal.org
For Urea, (6-aminohexyl)- , the HOMO is expected to be localized primarily on the terminal amino group and the nitrogen atoms of the urea moiety, reflecting their nucleophilic character. The LUMO is likely to be centered around the electrophilic carbonyl carbon atom of the urea group. youtube.comwuxibiology.com A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 3: Conceptual Frontier Molecular Orbital Properties for Urea, (6-aminohexyl)- This table presents a conceptual analysis of expected FMO characteristics.
| Orbital | Primary Localization | Implied Reactivity |
|---|---|---|
| HOMO | Terminal -NH₂ and Urea -NH- groups | Nucleophilic sites (electron donating) |
| LUMO | Carbonyl C=O group | Electrophilic site (electron accepting) |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This distribution can be quantified through methods like Mulliken population analysis or, more robustly, by calculating the molecular electrostatic potential (MEP). The MEP is mapped onto the electron density surface of the molecule, providing a visual guide to its charge-related properties. avogadro.cc
An MEP map of Urea, (6-aminohexyl)- would show negative potential (typically colored red) around the electronegative oxygen atom of the carbonyl group, indicating a region rich in electrons and susceptible to electrophilic attack. researchgate.net Positive potential (blue) would be found around the hydrogen atoms of the amino and urea groups, highlighting their acidity and ability to act as hydrogen bond donors. researchgate.net The hexyl chain would exhibit a largely neutral (green) potential. These maps are invaluable for predicting how the molecule will interact with other polar molecules, ions, or biological receptors. avogadro.cc
Intermolecular Interactions and Binding Energy Calculations
Urea, (6-aminohexyl)- is capable of forming strong intermolecular interactions, which are crucial for its physical properties and its interactions in a biological or chemical system. The primary interaction is hydrogen bonding. The N-H groups of both the urea and the terminal amine can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. chemicalbook.com
Computational chemistry can be used to model the interaction of Urea, (6-aminohexyl)- with other molecules (including itself, water, or a receptor site) and to calculate the binding energy of the resulting complex. These calculations quantify the strength of the intermolecular forces. nih.gov For instance, the interaction energy between two molecules can be calculated as the difference between the energy of the complex and the sum of the energies of the individual, isolated molecules. Such studies reveal the preferred geometries and energetic favorability of molecular association.
Prediction of Reactivity and Selectivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the geometric and electronic structure of molecules and to map out the potential energy surfaces of chemical reactions. pkusam.cnresearchgate.net For "Urea, (6-aminohexyl)-", DFT calculations can be employed to investigate various reaction pathways, such as its synthesis from hexamethylenediamine (B150038) and urea, or its further reactions. researchgate.net
The process involves identifying the reactants, products, and any intermediate species along a proposed reaction coordinate. The transition state, which represents the energy maximum along the minimum energy path, is located and its structure and energy are determined. researchgate.netmatlantis.com The activation energy, which is the energy difference between the transition state and the reactants, provides a measure of the reaction rate.
Table 2: Hypothetical DFT-Calculated Energy Profile for a Reaction Step of Urea, (6-aminohexyl)- (Note: These are illustrative values and actual calculations would be required for specific reactions.)
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +25.3 |
| Intermediate | -5.2 |
| Transition State 2 | +15.8 |
| Products | -12.7 |
This type of analysis can reveal the most likely reaction mechanism and predict the selectivity of a reaction by comparing the activation energies of competing pathways. researchgate.net For example, in the synthesis of "(6-aminohexyl)urea", DFT could be used to understand the conditions that favor the formation of the desired product over potential side-products. researchgate.net
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. figshare.comnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into conformational changes, diffusion, and the dynamics of intermolecular interactions. columbia.eduarxiv.org
For "Urea, (6-aminohexyl)-", MD simulations can be used to study its conformational flexibility in different solvents. The hexyl chain can adopt various conformations, and the urea and amine groups can rotate, leading to a complex conformational landscape. MD simulations can reveal the preferred conformations and the timescales of transitions between them.
Furthermore, MD simulations are invaluable for studying the behavior of "Urea, (6-aminohexyl)-" in solution and its interactions with other molecules. For example, simulations could model the aggregation of "(6-aminohexyl)urea" molecules in a nonpolar solvent or their solvation in water, providing detailed information on the structure and dynamics of the surrounding solvent molecules. nih.gov These simulations can also be used to calculate thermodynamic properties, such as the potential of mean force for the association of two molecules, which is directly related to the binding free energy. figshare.com
Analytical Methodologies for Structural Elucidation and Purity Assessment in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of "(6-aminohexyl)urea". By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural elucidation of "(6-aminohexyl)urea". The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each unique proton and carbon atom in the molecule.
In a typical ¹H NMR spectrum of (6-aminohexyl)urea, distinct signals corresponding to the various proton groups are observed. acs.org The protons of the methylene (B1212753) (CH₂) groups in the hexyl chain appear as multiplets in the aliphatic region, typically between 1.25 and 3.61 ppm. acs.org The protons of the terminal amino group (NH₂) and the urea (B33335) moiety (NH and NH₂) exhibit characteristic chemical shifts that can be influenced by the solvent and concentration. For instance, in DMSO-d₆, the signals for the urea protons can appear downfield. acs.org
The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each carbon atom in a unique chemical environment. researchgate.net The carbons of the hexyl chain typically resonate between approximately 25 and 43 ppm. researchgate.netresearchgate.net The carbonyl carbon (C=O) of the urea group is particularly noteworthy, appearing significantly downfield at around 158.58 ppm due to the deshielding effect of the electronegative oxygen and nitrogen atoms. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for (6-aminohexyl)urea
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~158.58 researchgate.net |
| Methylene (adjacent to urea) | ~2.72-3.61 (multiplet) acs.org | ~41.6 rsc.org |
| Methylene (chain) | ~1.25-1.52 (multiplets) acs.org | ~25.9-31.3 researchgate.netrsc.org |
| Methylene (adjacent to NH₂) | ~2.72 (triplet) acs.org | ~43.74 researchgate.net |
| Amino (NH₂) | Variable | - |
| Urea (NH) | Variable | - |
| Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature. |
To definitively establish the connectivity of the atoms within the (6-aminohexyl)urea molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are particularly valuable.
COSY spectra reveal proton-proton (¹H-¹H) couplings, allowing for the tracing of the proton network through the hexyl chain. Cross-peaks in the COSY spectrum confirm which protons are adjacent to one another. emerypharma.com
HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). This technique is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.
These 2D NMR techniques provide a comprehensive and unambiguous picture of the molecular structure of (6-aminohexyl)urea, confirming the attachment of the ureido group to the hexyl chain. emerypharma.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight of (6-aminohexyl)urea. rsc.org Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass with very high accuracy, typically to within a few parts per million (ppm). thermofisher.comchromatographyonline.com This high accuracy allows for the calculation of the elemental composition of the molecule, providing strong evidence for the correct chemical formula (C₇H₁₇N₃O). rsc.org Electrospray ionization (ESI) is a common soft ionization technique used in HRMS for analyzing urea derivatives. rsc.orgnih.gov
In addition to providing the molecular weight, mass spectrometry can be used to gain structural information through the analysis of fragmentation patterns. When subjected to energy, such as through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the (6-aminohexyl)urea molecule will break apart in a predictable manner. nih.govresearchgate.net
The fragmentation of N,N'-substituted ureas often involves the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety. nih.gov The analysis of the resulting fragment ions can help to confirm the structure of the original molecule. For (6-aminohexyl)urea, characteristic fragments would be expected from the cleavage of the hexyl chain and the urea group. The study of these fragmentation pathways provides an additional layer of confirmation for the compound's structure. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule.
In the IR spectrum of (6-aminohexyl)urea, characteristic absorption bands are observed for the different functional groups. The N-H stretching vibrations of the primary amine and urea groups typically appear as a broad band in the region of 3200-3600 cm⁻¹. docbrown.info The C=O stretching vibration of the carbonyl group in the urea moiety gives rise to a strong absorption band around 1700 cm⁻¹. docbrown.info Other vibrations, such as N-H bending and C-N stretching, also produce characteristic peaks in the fingerprint region of the spectrum (below 1500 cm⁻¹). docbrown.info
Table 2: Key Infrared (IR) and Raman Active Vibrational Modes for (6-aminohexyl)urea
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
| N-H (Amine/Urea) | Stretching | 3200-3600 (broad) docbrown.info | 3339, 3420 researchgate.net |
| C=O (Urea) | Stretching | ~1700 (strong) docbrown.info | ~1541 researchgate.net |
| N-H (Amine/Urea) | Bending | ~1600-1650 docbrown.info | 1165, 1642 researchgate.net |
| C-N (Urea) | Stretching | ~1450, ~1150 docbrown.info | ~1002 researchgate.net |
| Note: Wavenumbers are approximate and can be influenced by the physical state of the sample and intermolecular interactions. |
Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, the symmetric C-N stretching vibration of the urea group often gives a strong signal, typically around 1000 cm⁻¹. researchgate.netazom.com The N-H stretching vibrations are also visible in the Raman spectrum. researchgate.net The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of (6-aminohexyl)urea, confirming the presence of its key functional groups.
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a specific crystal structure for (6-aminohexyl)urea is not publicly available in the searched literature, analysis of related urea derivatives provides significant insight into the expected solid-state characteristics.
Urea and its derivatives are well-known for forming extensive networks of hydrogen bonds, which dictate their crystal packing. nii.ac.jpacs.org In the crystal structure of a closely related compound, tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate, the molecule crystallizes in the monoclinic Pn space group. mdpi.com Its structure reveals that molecules are linked by N-H⋯O hydrogen bonds, forming characteristic patterns like inversion dimers. mdpi.comnih.gov These dimers can be further connected into larger two-dimensional networks. nih.gov It is highly probable that (6-aminohexyl)urea would exhibit similar structural motifs, with the urea's carbonyl oxygen acting as a hydrogen bond acceptor and the N-H groups of both the urea and the terminal amine acting as hydrogen bond donors. This extensive hydrogen bonding contributes to the crystalline nature of these compounds. nii.ac.jp
Chromatographic Techniques for Separation and Purity Profiling
Chromatographic methods are essential for separating (6-aminohexyl)urea from starting materials, byproducts, and other impurities, thereby allowing for its purification and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the chemical purity of non-volatile compounds. moravek.com For a polar compound like (6-aminohexyl)urea, a reversed-phase HPLC (RP-HPLC) method would typically be employed. In this setup, the sample is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase. nih.gov
Impurities present in the sample will have different retention times compared to the main compound, appearing as separate peaks in the resulting chromatogram. moravek.com The purity is then calculated based on the relative area of the main peak. Due to the lack of a strong UV-absorbing chromophore in (6-aminohexyl)urea, detection can be challenging. Detection might be performed at low UV wavelengths (~200-210 nm), or more advanced detectors such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be coupled with the HPLC system for more sensitive and specific detection. moravek.com The validation of such an HPLC method would involve assessing parameters like linearity, precision, accuracy, and robustness to ensure it is suitable for its intended purpose. iaea.org
Gas Chromatography (GC) is the method of choice for the analysis of volatile and thermally stable compounds. While (6-aminohexyl)urea itself is not sufficiently volatile for direct GC analysis without derivatization, GC is highly effective for identifying and quantifying volatile byproducts that may be present from its synthesis.
Potential volatile impurities could include residual solvents used during the reaction or purification steps. The synthesis of ureas can sometimes produce volatile side-products like ammonia (B1221849), which would not be detected by typical GC setups but requires specific methods. wikipedia.org Analysis of reaction intermediates and byproducts in the synthesis of related compounds, such as butyl 6-aminohexyl-1-carbamate, has been successfully performed using GC coupled with Mass Spectrometry (GC-MS), demonstrating the utility of this technique for profiling the volatile components of the reaction mixture. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. thermofisher.comlcms.cz For compounds like (6-aminohexyl)urea that possess a primary amine, pre-column derivatization can significantly enhance analytical performance. nih.gov
Derivatization involves reacting the terminal amine group with a reagent to attach a new chemical moiety. This process offers several advantages for LC-MS analysis. Firstly, it can improve the chromatographic behavior, leading to better retention on reversed-phase columns and more symmetrical peak shapes. nih.gov Secondly, the added tag often improves ionization efficiency in the mass spectrometer's source, leading to greater sensitivity. nih.gov A common derivatizing agent for primary amines is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). nih.gov The derivatization reaction is generally straightforward and results in a stable product with a higher molecular weight, shifting its mass-to-charge ratio (m/z) in the mass spectrum, which can help to move it out of a region with high background noise. nih.gov This approach allows for the robust and sensitive quantification of (6-aminohexyl)urea in various research contexts. nih.gov
Emerging Research Directions and Future Perspectives
Novel Synthetic Routes for Enhanced Efficiency and Sustainability
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Research into the synthesis of N-substituted ureas, including (6-aminohexyl)urea, is focused on improving yields, reducing waste, and utilizing sustainable starting materials.
Traditional synthesis of unsymmetrical ureas often involves the reaction of an amine with an isocyanate. For (6-aminohexyl)urea, this would typically involve a precursor like 6-aminohexyl isocyanate or the reaction of 1,6-hexanediamine (B7767898) with an isocyanate-generating reagent. However, the toxicity and handling difficulties associated with isocyanates and reagents like phosgene (B1210022) have spurred the development of safer alternatives.
Emerging sustainable routes that could be applied to the synthesis of (6-aminohexyl)urea include:
Direct Carboxylation of Amines: The reaction of diamines like 1,6-hexanediamine with carbon dioxide (CO2) is a promising green alternative. This approach utilizes a renewable and non-toxic C1 source, although it often requires catalysts and specific reaction conditions to achieve selectivity for the mono-urea product.
Reactive Condensation: A common laboratory and potential industrial-scale method involves the reaction of a diamine with urea (B33335). In this process, heating 1,6-hexanediamine with urea can produce (6-aminohexyl)urea through the elimination of ammonia (B1221849). This method is straightforward but may require careful control of stoichiometry to minimize the formation of the symmetrical 1,3-bis(6-aminohexyl)urea.
Phosgene-Free Reagents: The use of safer carbonylating agents such as N,N'-carbonyldiimidazole (CDI) is a well-established alternative to phosgene. The reaction of 1,6-hexanediamine (with one amine group suitably protected) with CDI would form an activated intermediate, which can then react with ammonia or a protected amine to yield the desired product after deprotection.
These evolving synthetic strategies aim to make the production of (6-aminohexyl)urea and related compounds more economical and environmentally friendly, opening avenues for their broader application.
| Synthetic Route | Key Reagents | Advantages | Challenges |
| Isocyanate Route | 1,6-Hexanediamine, Phosgene/Equivalents | High yield, well-established | Use of toxic reagents |
| Direct Carboxylation | 1,6-Hexanediamine, CO2, Catalyst | Uses renewable feedstock, green | Catalyst development, selectivity |
| Urea Condensation | 1,6-Hexanediamine, Urea | Simple, readily available materials | Requires heat, potential side products |
| CDI Route | Protected 1,6-Hexanediamine, CDI | Phosgene-free, safer | Multi-step process, cost of reagents |
Integration of (6-aminohexyl)urea into Multi-component Systems for Advanced Materials
The structure of (6-aminohexyl)urea makes it an ideal candidate for incorporation into polymers and other multi-component materials. The terminal amino group provides a reactive site for polymerization, while the urea moiety can introduce specific, desirable properties through non-covalent interactions.
The urea group is capable of forming strong, directional, bidentate hydrogen bonds. When (6-aminohexyl)urea is integrated into a polymer backbone, these urea groups can self-assemble to form physical cross-links, significantly influencing the material's mechanical properties. This can lead to the creation of self-healing polymers, elastomers, and high-performance thermoplastics.
Potential applications in advanced materials include:
Poly(urethane-urea)s (PUUs): (6-aminohexyl)urea can act as a chain extender in the synthesis of segmented PUUs. The reaction of its terminal amine with isocyanate-terminated prepolymers would incorporate the urea group into the hard segments of the polymer. The resulting hydrogen bonding networks are expected to enhance properties like tensile strength, toughness, and thermal stability.
Functional Coatings: The compound can be used to modify surfaces. For instance, it can be grafted onto a substrate, with the urea group providing specific binding sites or improved adhesion, while the hexyl chain offers flexibility. Urea-functionalized sol-gels have been developed for applications in chromatography and extraction, indicating a potential use for (6-aminohexyl)urea in creating functionalized surfaces. justia.com
Supramolecular Polymers: The strong hydrogen-bonding capability of the urea group is a key driver in the formation of supramolecular polymers. Monomers containing the (6-aminohexyl)urea moiety could be designed to self-assemble into long, ordered chains, creating materials with tunable and responsive properties.
Development of Next-Generation Analytical Probes and Reagents utilizing Urea Functionality
The urea functional group is a well-known motif for binding anions through hydrogen bonding. This property, combined with the reactive primary amine of (6-aminohexyl)urea, makes it an attractive scaffold for the design of new analytical probes and reagents.
The core concept involves a modular design where:
The urea group acts as the recognition site for a specific analyte (e.g., anions like chloride or acetate).
The hexyl chain serves as a flexible spacer.
The terminal amino group provides a convenient point of attachment for a signaling unit, such as a fluorophore or a chromophore.
Upon binding of the target analyte to the urea "receptor," a change in the signaling unit can be detected, for example, through a change in color or fluorescence intensity. Research has proposed that aromatic amides and ureas could be functionalized to serve as diagnostic probes for detecting enzymes. google.com This concept could be extended to aliphatic ureas like (6-aminohexyl)urea, where the urea group is tailored for specific molecular recognition tasks. Such probes could find applications in environmental monitoring, clinical diagnostics, and chemical process control.
Computational Design and Prediction of Novel Urea-Based Architectures
Computational chemistry and molecular modeling are powerful tools for accelerating the design and discovery of new molecules and materials. For a compound like (6-aminohexyl)urea, these methods can provide valuable insights into its behavior and guide experimental efforts.
Key areas where computational modeling can be applied include:
Conformational Analysis: Predicting the stable conformations of the flexible hexyl chain and the orientation of the urea and amine groups. This is crucial for understanding how the molecule will interact with other molecules or pack in a solid state.
Polymer Simulation: Modeling the integration of (6-aminohexyl)urea into a polymer chain. Molecular dynamics simulations can predict how the urea groups will form hydrogen bonds and influence the morphology and mechanical properties of the resulting material.
Binding Affinity Prediction: Calculating the binding energy between the urea group and various target analytes. This can be used to computationally screen for the best receptor design for a specific analytical probe application before undertaking complex synthesis. Theoretical studies on the thermal decomposition of alkylureas have been performed, providing a framework for predicting the stability and degradation pathways of materials containing the (6-aminohexyl)urea unit. nih.gov
By using in silico methods, researchers can rationally design novel architectures based on the (6-aminohexyl)urea scaffold, optimizing them for specific functions in advanced materials or as highly selective analytical reagents. This predictive power reduces the need for trial-and-error experimentation, saving time and resources in the development of next-generation chemical technologies.
| Computational Method | Application for (6-aminohexyl)urea | Predicted Outcome |
| Density Functional Theory (DFT) | Conformer search, reaction pathway analysis | Most stable 3D structure, synthesis feasibility |
| Molecular Dynamics (MD) | Simulation of polymer chains with the compound | Material morphology, mechanical strength |
| Molecular Docking | Binding of analytes to the urea group | Selectivity and affinity of potential sensors |
Q & A
Q. How should researchers prepare manuscripts to meet peer-review criteria for studies involving Urea, (6-aminohexyl)-?
- Methodological Answer : Structure manuscripts using IMRaD (Introduction, Methods, Results, Discussion). Ensure raw data (e.g., NMR spectra, chromatograms) are archived in repositories like Zenodo. Address reviewer concerns by providing supplemental validation experiments (e.g., stability under extreme conditions) .
Key Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
